Cas no 4318-56-3 (6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-6-chlorouracil
- 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
- 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-Chloro-3-dimethyl uracil
- 3-METHYL-6-CHLOROURACI
- 6-Chloro-3-Methyuracil
- 6-Chloro-3-methyluracil
- 6-chloro-3-methyl-1H-pyrimidine-2,4-dione
- 6-Chloro-3-methyl-uracil
- 6-chlorouracil-3-Methyl
- CinnaMaMide, PredoMinantly trans
- 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
- 6-CHLORO-2-HYDROXY-3-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-Chloro-3-methylpyrimidine-2,4[1H,3H]-dione
- NSC55976
- zlchem 383
- PubChem4065
- 6-Chloro-3-methyl uracil
- MLS00
- F11245
- 4318-56-3
- Alogliptin intermediate
- NS00031319
- SMR000305496
- CS-W020095
- HMS2629J15
- EN300-189212
- AKOS000264936
- UNII-AYQ4JL346J
- MLS000723901
- SCHEMBL220198
- DB-026388
- Trelagliptin intermediate
- NSC-55976
- NCGC00245854-01
- NSC 55976
- CHEBI:189258
- GEO-00748
- Uracil, 6-chloro-3-methyl-
- Alogliptin impurity 86
- MFCD01074837
- STK177274
- CHEMBL1556752
- AC-8826
- SY002003
- SCHEMBL21653786
- BCP27871
- W-202755
- F8885-4682
- 3-Methyl-6-chlorouracil;6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- 6-chloro-2-hydroxy-3-methylpyrimidin-4(3H)-one
- 6-Chloro-3-methyluracil, >=98%
- AYQ4JL346J
- MFCD00829289
- MS-1869
- DTXSID00195763
- SB37175
- AB-323/25048121
- ALBB-012145
- 3-Methyl-6-chlorouracil; 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione; 6-Chloro-3-methylpyrimidine-2,4-dione; 6-Chloro-3-methyluracil; 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione;
- C2300
- 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione #
-
- MDL: MFCD01074837
- Inchi: 1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
- InChI Key: SGLXGFAZAARYJY-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C(N(C([H])([H])[H])C(N1[H])=O)=O
Computed Properties
- Exact Mass: 160.00400
- Monoisotopic Mass: 160.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0
- Topological Polar Surface Area: 49.4
Experimental Properties
- Density: 0,896 gr/cm
- Melting Point: 278°C(lit.)
- Boiling Point: 225.3°C at 760 mmHg
- Flash Point: 268.7 °Cat760mmHg
- Refractive Index: 1.58
- PSA: 54.86000
- LogP: -0.27300
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1992
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:26-36
- Risk Phrases:R36/37/38
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013479-1g |
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4318-56-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
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| Fluorochem | 013479-25g |
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| Chemenu | CM101942-500g |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002003-5g |
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¥25.00 | 2024-07-09 | |
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002003-25g |
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¥47.00 | 2024-07-09 |
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Brajesh Kumar,Tushar Das,Subhadeep Das,Waldemar Maniukiewicz,Dmytro S. Nesterov,Alexander M. Kirillov,Subrata Das Dalton Trans. 2021 50 13533
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2. 2,4,5,8,9,11-Hexa-azapentaphene-1,3,10,12(2H,5H,8H,11H)-tetraones (angular 5-deazapteridino-deazaflavins) with strong oxidizing powerFumio Yoneda,Masakazu Koga,Yumihiko Yano J. Chem. Soc. Perkin Trans. 1 1988 1813
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3. Synthesis of 2,6-diamidopyridine derivatives and their functions as flavin receptors in chloroformNorio Tamura,Keita Mitsui,Tatsuya Nabeshima,Yumihiko Yano J. Chem. Soc. Perkin Trans. 2 1994 2229
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4. Coenzyme models. Part 45. Synthesis of atropisomeric flavins and their novel redox-induced racemisationSeiji Shinkai,Hideki Nakao,Itsuko Kuwahara,Megumi Miyamoto,Toshiro Yamaguchi,Osamu Manabe J. Chem. Soc. Perkin Trans. 1 1988 313
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5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547
Additional information on 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-Chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 4318-56-3): Properties, Applications, and Market Insights
6-Chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 4318-56-3) is a specialized heterocyclic compound with significant relevance in pharmaceutical and agrochemical research. This compound, often referred to as a chlorinated tetrahydropyrimidine derivative, has garnered attention due to its unique structural features and potential applications. In this comprehensive overview, we delve into its chemical properties, synthesis methods, industrial uses, and emerging trends in research.
The molecular structure of 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione features a pyrimidine ring system with chlorine and methyl substituents, contributing to its distinct reactivity profile. With a molecular formula of C5H5ClN2O2 and a molecular weight of 160.56 g/mol, this compound exhibits moderate solubility in polar organic solvents, making it suitable for various synthetic applications. Researchers frequently explore its role as a building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Recent advancements in green chemistry have sparked interest in optimizing the synthesis of CAS 4318-56-3. Modern catalytic methods and solvent-free reactions are being investigated to improve yield and reduce environmental impact. These innovations align with the growing demand for sustainable chemical processes in the pharmaceutical industry, addressing common search queries about eco-friendly synthesis approaches.
In pharmaceutical applications, 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a valuable intermediate for developing potential bioactive molecules. Its structural motif appears in compounds being studied for various biological activities, responding to frequent searches about heterocyclic compounds in drug discovery. The presence of both chloro and carbonyl groups offers multiple sites for chemical modification, enabling the creation of diverse molecular libraries for screening.
The agrochemical sector has shown increasing interest in pyrimidine derivatives like 4318-56-3, particularly in developing new crop protection agents. This aligns with current agricultural challenges and frequent searches for novel pesticide intermediates. The compound's potential mode of action and structure-activity relationships are subjects of ongoing research, especially in addressing resistance issues in pest management.
Analytical characterization of 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure purity assessment and quality control, topics frequently searched by quality assurance professionals. The compound's stability under various conditions has been documented, with recommendations for storage in cool, dry environments to maintain integrity.
Market analysis indicates steady demand for CAS 4318-56-3, particularly from research institutions and specialty chemical manufacturers. The compound's niche applications have maintained its position as a valuable research chemical, with pricing influenced by purity grades and batch sizes. Current trends show increased interest from emerging pharmaceutical markets, reflecting broader industry shifts.
Safety considerations for handling 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended. These precautions address common workplace safety queries while maintaining compliance with regulatory guidelines.
Future research directions for 4318-56-3 may explore its potential in materials science applications, particularly in the development of specialty polymers or coordination complexes. This expansion would align with growing interest in functional materials and respond to searches about novel applications for heterocyclic compounds. The versatility of its molecular structure continues to inspire innovative applications across multiple scientific disciplines.
In conclusion, 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 4318-56-3) represents an important compound in modern chemical research. Its diverse potential applications in pharmaceuticals, agrochemicals, and materials science ensure its continued relevance. As synthetic methodologies advance and new applications emerge, this chlorinated pyrimidine derivative will likely maintain its position as a valuable tool for researchers and industrial chemists alike.
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